Dichlorophen
Overview
Description
It is an antimicrobial agent that exhibits activity against cestodes, protozoa, fungi, and bacteria . Dichlorophen is commonly used in veterinary medicine to remove parasites such as ascarids, tapeworms, and hookworms from dogs and cats . Additionally, it serves as a fungicide, germicide, and algicide .
Preparation Methods
Dichlorophen can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorophenol with formaldehyde under acidic conditions to form 2,2’-methylenebis(4-chlorophenol) . The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the reaction rate. Industrial production methods often involve large-scale batch or continuous processes to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Dichlorophen undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents . For example, this compound can be oxidized to form quinones, reduced to form hydroquinones, and substituted with halogens to form halogenated derivatives . Major products formed from these reactions include various chlorinated phenols and quinones .
Scientific Research Applications
Dichlorophen has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a standard for analytical methods . In biology, this compound is employed in studies related to antimicrobial activity and the mechanisms of parasite removal . In medicine, it is used in veterinary formulations to treat parasitic infections in animals . Additionally, this compound is utilized in the industry as a fungicide, germicide, and algicide to control microbial growth in various environments .
Mechanism of Action
The mechanism of action of dichlorophen involves the disruption of cellular processes in microorganisms. It is believed to exert its effects by uncoupling oxidative phosphorylation, leading to the inhibition of energy production in cells . This disruption affects the molecular targets and pathways involved in cellular respiration, ultimately resulting in the death of the microorganisms .
Comparison with Similar Compounds
Dichlorophen is similar to other chlorinated phenols, such as hexachlorophene and triclosan . it is unique in its specific activity against cestodes and its use in veterinary medicine . Other similar compounds include chlorophenol derivatives like pentachlorophenol and tetrachlorophenol, which also exhibit antimicrobial properties . This compound’s distinctiveness lies in its dual role as an antimicrobial agent and a veterinary antiparasitic agent .
Properties
IUPAC Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWOSOZYLHTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021824 | |
Record name | Dichlorophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177 °C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide., White slightly cream or light pink-colored powder; [CAMEO] | |
Record name | DICHLOROPHENE | |
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Record name | Dichlorophen | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions, In water, 30 mg/L at 25 °C | |
Record name | DICHLOROPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18109 | |
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Record name | DICHLOROPHENE | |
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Vapor Pressure |
1e-10 mmHg at 77 °F ; 0.0001 mmHg at 212 °F (NTP, 1992), 9.75X10-11 mm Hg at 25 °C | |
Record name | DICHLOROPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18109 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DICHLOROPHENE | |
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Impurities |
Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene. | |
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Color/Form |
Colorless crystals | |
CAS No. |
97-23-4 | |
Record name | DICHLOROPHENE | |
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Record name | Dichlorophen | |
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Record name | Dichlorophen [INN:BAN:DCF] | |
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Record name | Dichlorophen | |
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Record name | dichlorophene | |
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Record name | Dichlorophen | |
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Record name | Dichlorophen | |
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Record name | DICHLOROPHEN | |
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Melting Point |
351 to 352 °F (NTP, 1992), 177-178 °C | |
Record name | DICHLOROPHENE | |
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Record name | DICHLOROPHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
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Precursor scoring | Relevance Heuristic |
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